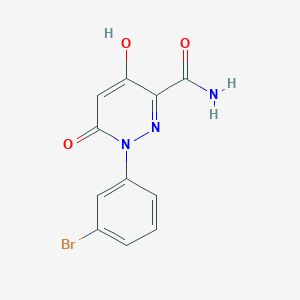

1-(3-Bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C11H8BrN3O3 and its molecular weight is 310.107. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

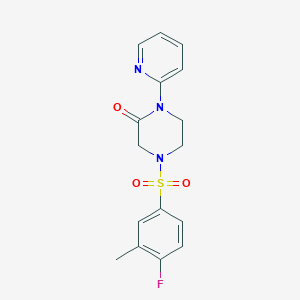

Synthesis and Antimicrobial Activities

A study focused on the synthesis of heterocyclic compounds, including thio-substituted ethyl nicotinate derivatives, revealed the creation of compounds with significant in vitro antimicrobial activities. This research highlights the potential of derivatives related to 1-(3-Bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

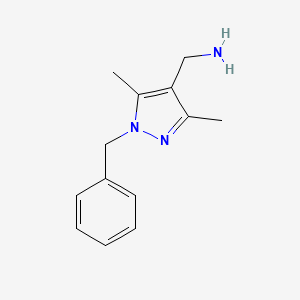

Cytotoxicity Evaluation for Cancer Therapy

Research into 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives shows the importance of these compounds in evaluating cytotoxic activities against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential use in cancer therapy (Hassan, Hafez, & Osman, 2014).

Novel Heterocyclic Synthesis

The synthesis of novel benzoyl-substituted heterocycles from 2-benzoyl-3-phenylpent-2-ene-1,5-dinitrile demonstrates the utility of this compound derivatives in creating a variety of heterocyclic compounds with potential pharmaceutical applications (Abdelrazek, Ghozlan, & Michael, 2007).

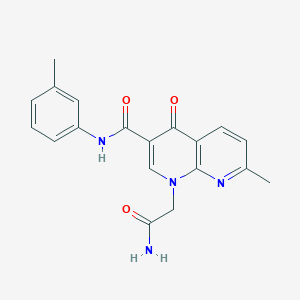

Kinase Inhibition for Cancer Treatment

A study on novel 4-phenoxypyridine derivatives containing 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide moieties evaluated their inhibitory activities against c-Met kinase and cytotoxic activities against various cancer cell lines, revealing their potential as antitumor agents (Liu et al., 2020).

Antimicrobial Agent Development

The synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety for use as antimicrobial agents shows the broad potential of this compound derivatives in medicinal chemistry and antimicrobial research (Darwish, 2014).

Mechanism of Action

Target of Action

Similar compounds have been known to target proteins likeTau and alpha-synuclein . These proteins play crucial roles in neurodegenerative diseases, with Tau being involved in Alzheimer’s disease and alpha-synuclein in Parkinson’s disease .

Mode of Action

Compounds with similar structures have been known to inhibit the aggregation of proteins like tau and alpha-synuclein . This suggests that 1-(3-Bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide might interact with its targets to prevent their aggregation, thereby mitigating the progression of neurodegenerative diseases.

Pharmacokinetics

A study on a similar compound, 1-(3′-bromophenyl)-heliamine (bh), showed that the maximum concentration (cmax) of bh in rat plasma was 56865 ± 12214 ng/mL, reached 100 ± 045 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules These interactions can influence the function and activity of these biomolecules, potentially altering various biochemical reactions within the body

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

1-(3-bromophenyl)-4-hydroxy-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3O3/c12-6-2-1-3-7(4-6)15-9(17)5-8(16)10(14-15)11(13)18/h1-5,16H,(H2,13,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPYXZJSJIEVCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C(=O)C=C(C(=N2)C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chloroacetyl)-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B3016519.png)

![3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B3016521.png)

![N-(2-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3016530.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-methylpropanamide](/img/structure/B3016534.png)

![2-(4-Chlorophenoxy)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}ethan-1-one](/img/structure/B3016536.png)

![Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate](/img/structure/B3016540.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B3016541.png)